molecular formula C20H28Cl2N2O B5344075 N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride

Cat. No. B5344075
M. Wt: 383.4 g/mol
InChI Key: TWOMLVJLMSHGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, commonly known as BMS-986205, is a novel and potent inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key enzyme involved in the regulation of immune responses and is overexpressed in various types of cancer, making it a promising target for cancer immunotherapy.

Mechanism of Action

BMS-986205 is a selective and potent inhibitor of N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, which is an enzyme that catalyzes the conversion of tryptophan to kynurenine. This compound is overexpressed in various types of cancer and plays a critical role in suppressing the immune response to tumors. By inhibiting this compound, BMS-986205 can increase the levels of tryptophan and decrease the levels of kynurenine, which can enhance the anti-tumor immune response.
Biochemical and Physiological Effects:
BMS-986205 has been shown to have potent anti-tumor activity in preclinical studies. In addition to enhancing the anti-tumor immune response, BMS-986205 has also been shown to have direct cytotoxic effects on cancer cells. BMS-986205 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.

Advantages and Limitations for Lab Experiments

One advantage of BMS-986205 is its potent and selective inhibition of N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, which can enhance the anti-tumor immune response. However, one limitation of BMS-986205 is its relatively low solubility, which can make it difficult to formulate for clinical use. Another limitation is the potential for off-target effects, which can lead to toxicity and adverse events.

Future Directions

There are several future directions for the development of BMS-986205. One potential direction is the combination of BMS-986205 with other immunotherapeutic agents, such as checkpoint inhibitors or CAR-T cell therapy. Another direction is the development of more potent and selective N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride inhibitors with improved pharmacokinetic properties. Finally, the clinical development of BMS-986205 will be an important future direction, with the potential for approval as a new cancer immunotherapy agent.

Synthesis Methods

The synthesis of BMS-986205 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 4-biphenylylmethylamine, which is then reacted with 3-(4-morpholinyl)propanal to form BMS-986205. The final product is obtained as a dihydrochloride salt, which is a white crystalline solid.

Scientific Research Applications

BMS-986205 has been extensively studied for its potential use in cancer immunotherapy. N-(4-biphenylylmethyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride inhibitors like BMS-986205 can enhance the anti-tumor immune response by blocking the immunosuppressive effects of this compound. Preclinical studies have shown that BMS-986205 can enhance the efficacy of checkpoint inhibitors and improve overall survival in animal models of cancer.

properties

IUPAC Name

3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.2ClH/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22;;/h1-3,5-10,21H,4,11-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMLVJLMSHGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.